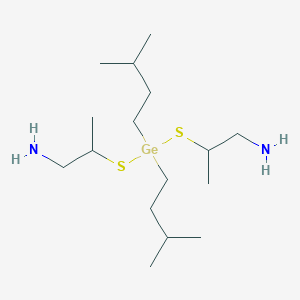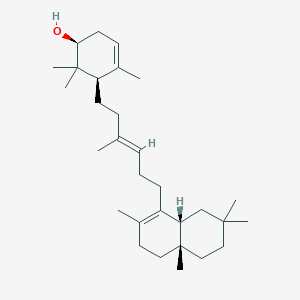
Camelliol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Camelliol A can be synthesized through the cyclization of oxidosqualene. The process involves the use of specific enzymes, such as oxidosqualene cyclase, which facilitates the formation of the monocyclic structure . The reaction conditions typically include a controlled environment with precise temperature and pH levels to ensure the correct folding and cyclization of the precursor molecules.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would involve biotechnological methods utilizing genetically engineered microorganisms or plants to produce the necessary enzymes for cyclization. This approach would allow for the efficient and sustainable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Camelliol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Camelliol A is used as a model compound to study the cyclization mechanisms of triterpenoids. Its unique structure provides insights into the enzymatic processes involved in triterpenoid biosynthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in preliminary studies .
Medicine: this compound’s potential therapeutic applications are being explored, particularly in the treatment of inflammatory diseases and infections. Its unique structure and biological activity make it a candidate for drug development .
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in cosmetics and personal care products due to their bioactive properties .
Mecanismo De Acción
The mechanism of action of camelliol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in the biosynthesis of inflammatory mediators .
Comparación Con Compuestos Similares
Camelliol B: Another incompletely cyclized triterpene alcohol with a bicyclic ring system.
Camelliol C: A tricyclic triterpene alcohol also isolated from sasanqua oil.
Achilleol A: A known monocyclic triterpene alcohol with similar structural features.
Uniqueness: Camelliol A is unique due to its monocyclic ring system, which sets it apart from other triterpenoids that typically have more complex ring structures. This unique feature makes this compound an important compound for studying the early stages of triterpenoid cyclization and for exploring its potential biological activities .
Propiedades
Número CAS |
220359-69-3 |
|---|---|
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
Clave InChI |
HRQSDUTTZIHWJQ-FEHKDBFISA-N |
SMILES isomérico |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C |
SMILES canónico |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


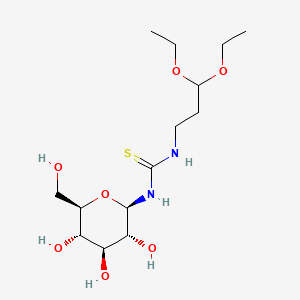
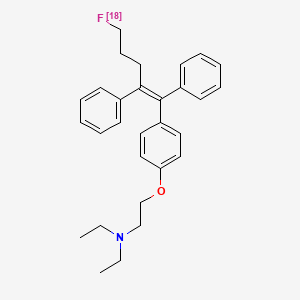




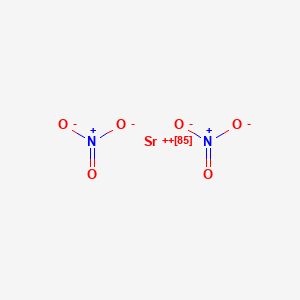


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
